molecular formula C18H18N2O6S B2792155 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid CAS No. 324057-40-1

2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid

Numéro de catalogue B2792155
Numéro CAS: 324057-40-1
Poids moléculaire: 390.41
Clé InChI: LWTRBSBIIDSGBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The prop-2-en-1-yl group attached to the nitrogen of the sulfonamido group could potentially introduce some degree of unsaturation into the molecule .

Mécanisme D'action

The mechanism of action of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of the immune response. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in tumor cells. This compound has been shown to inhibit the activity of carbonic anhydrase IX, leading to a decrease in tumor cell growth. This compound has also been shown to modulate the immune response by reducing the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, the reduction of inflammatory cytokine and chemokine production, and the improvement of endothelial function. These effects suggest that this compound may have potential therapeutic applications in oncology, inflammation, and cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid in lab experiments is its specificity for carbonic anhydrase IX, which allows for targeted inhibition of this enzyme. However, one limitation of using this compound is its relatively low yield and purity, which can make it difficult to obtain sufficient quantities for experiments.

Orientations Futures

There are several potential future directions for research on 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid. One direction is to further investigate its potential therapeutic applications in oncology, inflammation, and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, future research could focus on improving the synthesis method and increasing the yield and purity of this compound.

Méthodes De Synthèse

The synthesis of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with propargyl bromide to form 2-(prop-2-yn-1-yl)benzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to form the desired product, this compound. The yield of this reaction is approximately 40%, and the purity can be improved through recrystallization.

Applications De Recherche Scientifique

2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid has been studied for its potential therapeutic applications in a variety of fields, including oncology, inflammation, and cardiovascular disease. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through the inhibition of the enzyme carbonic anhydrase IX. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve endothelial function, suggesting a potential role in the treatment of hypertension and other cardiovascular diseases.

Propriétés

IUPAC Name

2-[[4-(methoxycarbonylamino)phenyl]sulfonyl-prop-2-enylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-3-12-20(16-7-5-4-6-15(16)17(21)22)27(24,25)14-10-8-13(9-11-14)19-18(23)26-2/h3-11H,1,12H2,2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTRBSBIIDSGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.